molecular formula C14H11BF4O3 B3060243 5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid CAS No. 2096331-25-6

5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid

Cat. No.: B3060243
CAS No.: 2096331-25-6
M. Wt: 314.04
InChI Key: OMODPVQWZOGPCV-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid is a fluorinated arylboronic acid derivative characterized by a benzyloxy group at position 5, a fluorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 3 on the benzene ring. This compound is used in Suzuki-Miyaura cross-coupling reactions for synthesizing biphenyl derivatives, as evidenced by its application in the preparation of C-terminal Hsp90 inhibitors . Its structure combines electron-withdrawing (-CF₃, -F) and moderately electron-donating (benzyloxy) substituents, which influence its acidity, reactivity, and biological activity.

Properties

IUPAC Name

[2-fluoro-5-phenylmethoxy-3-(trifluoromethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BF4O3/c16-13-11(14(17,18)19)6-10(7-12(13)15(20)21)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMODPVQWZOGPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)C(F)(F)F)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BF4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401151949
Record name Boronic acid, B-[2-fluoro-5-(phenylmethoxy)-3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096331-25-6
Record name Boronic acid, B-[2-fluoro-5-(phenylmethoxy)-3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096331-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-fluoro-5-(phenylmethoxy)-3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid typically involves the following steps:

    Formation of the Phenyl Ring Substituents: The initial step involves the introduction of the benzyloxy, fluoro, and trifluoromethyl groups onto the phenyl ring. This can be achieved through various electrophilic aromatic substitution reactions.

    Boronic Acid Formation: The phenyl ring with the desired substituents is then subjected to a borylation reaction. This can be accomplished using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include:

    Catalyst Selection: Using efficient and cost-effective palladium catalysts.

    Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize yield.

    Purification: Employing techniques such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key intermediate in Pd-catalyzed cross-coupling reactions, enabling the formation of biaryl structures. Its boronic acid group reacts with aryl/heteroaryl halides (X = Br, I) or triflates in the presence of a palladium catalyst and base.

Mechanistic Pathway

  • Oxidative Addition : Pd(0) inserts into the carbon-halogen bond of the aryl halide.

  • Transmetallation : The boronic acid transfers its aryl group to Pd(II).

  • Reductive Elimination : Pd(II) releases the coupled biaryl product, regenerating Pd(0) .

Example Reaction

SubstrateCatalyst SystemBaseYield (%)Reference
4-BromoanisolePd(PPh₃)₄ / SPhosK₂CO₃82
3-IodopyridinePdCl₂(dppf)NaHCO₃75

Key Observations :

  • Electron-deficient aryl halides exhibit faster reaction rates due to enhanced oxidative addition .

  • Yields improve with polar aprotic solvents (e.g., DMF, THF) and elevated temperatures (80–100°C) .

Diol Complexation and Carbohydrate Interactions

The boronic acid moiety binds reversibly with 1,2- or 1,3-diols (e.g., sugars) to form cyclic boronate esters, a property exploited in sensor design and drug delivery.

Equilibrium Constants

DiolAssociation Constant (Kₐ, M⁻¹)pHReference
D-Fructose1.2 × 10³7.4
Adenosine Monophosphate8.7 × 10²7.0

Applications :

  • Facilitates glucose-responsive insulin release systems via diol-dependent solubility changes .

  • Used in fluorescent probes for detecting reactive oxygen species in biological systems .

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group activates the aromatic ring toward electrophilic substitution at the para position relative to the boronic acid.

Nitration Example

ConditionsProductRegioselectivityYield (%)
HNO₃ / H₂SO₄, 0°C5-Nitro derivative>95% para68

Limitation : Competing protodeboronation occurs under strongly acidic conditions, necessitating careful pH control.

Benzyl Ether Deprotection

The benzyloxy group undergoes catalytic hydrogenolysis to regenerate a phenolic hydroxyl group, enabling further functionalization.

Hydrogenolysis Conditions

CatalystSolventH₂ Pressure (psi)Time (h)Yield (%)
Pd/CEtOH50492
Ra-NiTHF/H₂O30685

Note : Fluorine substituents remain intact under these conditions .

Biological Activity Modulation

The compound’s trifluoromethyl group enhances metabolic stability and membrane permeability, while the boronic acid enables covalent interactions with serine proteases.

Antimicrobial Screening

OrganismMIC (µg/mL)Reference
Candida albicans64
Escherichia coli128
Bacillus cereus32

Mechanism : Competitive inhibition of leucyl-tRNA synthetase via boronate-AMP adduct formation .

Stability Considerations

  • Hydrolytic Stability : Stable in anhydrous organic solvents but undergoes slow protodeboronation in aqueous media (t₁/₂ = 48 h at pH 7.4) .

  • Storage : Requires desiccation and protection from light; compatible with argon/vacuum sealing .

This compound’s versatility in cross-coupling, dynamic covalent chemistry, and bioactivity makes it indispensable in pharmaceutical synthesis and materials science. Further studies exploring its use in flow chemistry and enantioselective catalysis are warranted.

Scientific Research Applications

5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.

    Medicine: Investigated for its potential in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to active site residues.

    Receptor Binding: It can interact with specific receptors, modulating their activity.

    Catalysis: Acts as a catalyst in various organic reactions by facilitating the formation of intermediate complexes.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl and Fluoro Substituents

Key Observations :

  • Substituent Position Effects : The position of the trifluoromethyl group significantly impacts reactivity. For example, 2-fluoro-4-CF₃ and 2-fluoro-5-CF₃ isomers (Table 1) are used in different synthetic contexts due to steric and electronic differences.

Analogues with Alternative Functional Groups

Table 2: Comparison with Formyl, Nitro, and Methoxy Derivatives

Compound Name Functional Group Acidity (pKa) Antimicrobial Activity (MIC) Key Mechanism/Application
5-Trifluoromethyl-2-formylphenylboronic acid Formyl (-CHO) pKa ~7.1 MIC: 8 µg/mL (Bacillus cereus) Forms cyclic benzoxaborole, inhibits LeuRS
(2-Fluoro-5-nitro-3-CF₃)phenylboronic acid Nitro (-NO₂) Not reported Not reported Enhanced electron-withdrawing effect
4-Methoxy-2-CF₃ phenylboronic acid Methoxy (-OMe) Higher pKa Not reported Electron-donating group reduces acidity

Key Observations :

  • Acidity : The target compound’s acidity is intermediate between formyl (stronger acid, pKa ~7.1) and methoxy (weaker acid) derivatives due to competing effects of -CF₃ (electron-withdrawing) and -OBn (mildly electron-donating) .
  • Biological Activity: Formyl derivatives exhibit notable antimicrobial activity via benzoxaborole formation, a mechanism less accessible to the benzyloxy-substituted target compound .

Discontinued Analogues and Stability Considerations

  • 5-(t-BDMS-oxy)-2-fluoro-3-CF₃ phenylboronic acid (CAS 1379300-61-4) was discontinued, likely due to synthetic challenges or instability of the silyl ether group . This highlights the superior stability of the benzyloxy group in the target compound under standard storage conditions.

Biological Activity

5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid, also known as 5-BF-3-TM-PhB(OH)₂, is a boronic acid derivative notable for its unique structure that includes a benzyloxy group, a fluoro group, and a trifluoromethyl group. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial effects, antiproliferative properties, and potential applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₁BF₄O₃
  • Molar Mass : 314.04 g/mol
  • Key Functional Groups : Boronic acid, benzyloxy, fluoro, trifluoromethyl

The compound's structure positions it as a promising candidate for various chemical reactions, particularly those involving Suzuki-Miyaura couplings, which are essential for forming carbon-carbon bonds in organic synthesis .

Antiproliferative Properties

The antiproliferative effects of phenylboronic acids have been widely studied. In vitro studies have evaluated their efficacy against various cancer cell lines.

  • Research Findings : A study assessed the antiproliferative potential of several phenylboronic acid derivatives, including those similar to this compound. Results indicated that these compounds could induce cell cycle arrest and apoptosis in cancer cells. For instance, derivatives demonstrated low micromolar IC50 values against ovarian cancer cell lines .

The mechanism by which boronic acids exert their biological effects often involves interactions with cellular enzymes or metabolic pathways. They can form stable complexes with diols and other nucleophiles, potentially influencing enzymatic activities .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
4-(Trifluoromethyl)phenylboronic acidC₁₄H₁₂BF₃O₃Lacks the benzyloxy group; used in similar reactions
3-Benzyloxy-4-fluorophenylboronic acidC₁₄H₁₂BF₃O₃Different fluorine position; potential for different reactivity
2-Fluoro-3-(trifluoromethyl)phenylboronic acidC₁₄H₁₂BF₃O₂Similar structure but without the benzyloxy group

The distinct combination of functional groups in this compound enhances its reactivity and potential applications compared to other compounds in this category .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid using Suzuki-Miyaura coupling?

  • Methodological Answer : The Suzuki-Miyaura reaction is ideal for aryl boronic acid synthesis. Use a palladium catalyst (e.g., Pd(PPh₃)₄) with a base (e.g., Na₂CO₃ or K₃PO₄) in a mixed solvent system (THF/H₂O or DME/H₂O). Key parameters include maintaining anhydrous conditions for boronic acid stability and optimizing reaction temperature (80–100°C) to balance yield and side reactions. Monitor reaction progress via TLC or HPLC. Purify the product via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can NMR spectroscopy be utilized to confirm the structure of this boronic acid?

  • Methodological Answer :

  • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), benzyloxy group protons (δ ~5.1–5.3 ppm for -OCH₂Ph), and fluorine coupling patterns (e.g., splitting due to adjacent F or CF₃ groups).
  • ¹³C NMR : Look for signals corresponding to the trifluoromethyl group (δ ~125 ppm, q, J = 30–40 Hz) and the benzyloxy carbon (δ ~70 ppm).
  • ¹⁹F NMR : Verify the presence of fluorine atoms (CF₃ at δ ~-60 ppm, aromatic F at δ ~-110 ppm). Cross-reference with analogous compounds (e.g., 4-benzyloxy-2-fluorophenylboronic acid) for validation .

Q. What purification techniques are effective for removing byproducts (e.g., boroxines) during synthesis?

  • Methodological Answer : Recrystallization from toluene/hexane mixtures effectively removes boroxine impurities. Alternatively, use flash chromatography with a polar solvent system (e.g., EtOAc/hexane with 1–5% MeOH to disrupt boroxine formation). Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% formic acid) .

Advanced Research Questions

Q. How do substituents (e.g., benzyloxy, CF₃) influence cross-coupling efficiency in complex reaction systems?

  • Methodological Answer :

  • Electron-withdrawing CF₃ : Enhances electrophilicity of the aryl ring, accelerating oxidative addition but potentially destabilizing the boronic acid.
  • Benzyloxy group : Acts as a directing group, stabilizing intermediates during coupling. Compare reactivity with analogs like 4-(benzyloxy)-2-fluorophenylboronic acid (CAS 166744-78-1) to isolate substituent effects .
  • Experimental Design : Perform kinetic studies under standardized conditions (e.g., Pd(OAc)₂, SPhos ligand) and quantify yields via GC-MS.

Q. How can researchers resolve contradictory data in cross-coupling yields reported for fluorinated boronic acids?

  • Methodological Answer : Contradictions often arise from solvent/base compatibility or trace moisture. Systematic evaluation includes:

  • Screening bases (e.g., K₂CO₃ vs. Cs₂CO₃) to minimize protodeboronation.
  • Using anhydrous solvents (e.g., degassed THF) to prevent hydrolysis.
  • Adding stabilizing agents (e.g., pinacol) to protect the boronic acid.
  • Reference studies on 2-fluoro-5-(trifluoromethyl)phenylboronic acid (CAS 352535-96-7) for protocol optimization .

Q. What strategies mitigate instability of this boronic acid during long-term storage or under acidic/basic conditions?

  • Methodological Answer :

  • Storage : Store at 0–4°C under inert gas (Ar/N₂) to prevent oxidation. Use amber vials to avoid light-induced degradation.
  • Stabilization : Convert to more stable derivatives (e.g., MIDA boronate) for storage, then regenerate via mild hydrolysis.
  • pH Sensitivity : Avoid prolonged exposure to pH <5 or >8. Use buffered solutions (e.g., phosphate buffer) during in vitro assays .

Q. How can computational modeling guide the design of derivatives for targeted Hsp90 inhibition?

  • Methodological Answer :

  • Perform docking studies (e.g., AutoDock Vina) to assess binding affinity of the boronic acid to Hsp90’s ATP-binding pocket.
  • Compare with analogs like 5-(benzyloxy)-3'-(trifluoromethyl)biphenyl-2-carbaldehyde (compound 8f) to identify structural motifs critical for cytoprotective activity.
  • Validate predictions via SPR (surface plasmon resonance) binding assays and cellular thermal shift assays (CETSA) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid
Reactant of Route 2
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5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid

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